molecular formula C6H5Br2NO B15053130 2,3-Dibromo-4-methoxypyridine CAS No. 96245-98-6

2,3-Dibromo-4-methoxypyridine

Cat. No.: B15053130
CAS No.: 96245-98-6
M. Wt: 266.92 g/mol
InChI Key: CECVNSCXTBOHBB-UHFFFAOYSA-N
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Description

2,3-Dibromo-4-methoxypyridine is a brominated pyridine derivative with the molecular formula C6H5Br2NO.

Preparation Methods

Synthetic Routes and Reaction Conditions

2,3-Dibromo-4-methoxypyridine can be synthesized through several methods. One common approach involves the bromination of 4-methoxypyridine using bromine or a brominating agent under controlled conditions. The reaction typically requires a solvent such as acetic acid or dichloromethane and is carried out at a temperature range of 0-25°C .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and precise control of reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

2,3-Dibromo-4-methoxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in Suzuki-Miyaura coupling, the product is often a biaryl compound .

Scientific Research Applications

2,3-Dibromo-4-methoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3-Dibromo-4-methoxypyridine in various reactions involves the activation of the pyridine ring and the subsequent substitution or coupling reactions. The bromine atoms act as leaving groups, facilitating the formation of new bonds with nucleophiles or other reactants .

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Dichloro-4-methoxypyridine
  • 2,3-Difluoro-4-methoxypyridine
  • 2,3-Diiodo-4-methoxypyridine

Uniqueness

2,3-Dibromo-4-methoxypyridine is unique due to the presence of bromine atoms, which confer distinct reactivity compared to its chloro, fluoro, and iodo analogs. The bromine atoms provide a balance between reactivity and stability, making it a versatile intermediate in organic synthesis .

Properties

CAS No.

96245-98-6

Molecular Formula

C6H5Br2NO

Molecular Weight

266.92 g/mol

IUPAC Name

2,3-dibromo-4-methoxypyridine

InChI

InChI=1S/C6H5Br2NO/c1-10-4-2-3-9-6(8)5(4)7/h2-3H,1H3

InChI Key

CECVNSCXTBOHBB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=NC=C1)Br)Br

Origin of Product

United States

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